An In-depth Technical Guide to 4-Ethoxybenzhydrazide: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 4-Ethoxybenzhydrazide: Properties, Synthesis, and Biological Potential
Abstract
4-Ethoxybenzhydrazide is a versatile aromatic hydrazide derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive hydrazide moiety appended to an ethoxy-substituted benzene ring, serves as a valuable scaffold for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and a detailed, field-proven protocol for the synthesis and purification of 4-Ethoxybenzhydrazide. Furthermore, it delves into the documented biological activities of its derivatives, notably in the realms of anticancer and antitubercular research, supported by mechanistic insights and workflows for biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific landscape.
Introduction: The Significance of the Hydrazide Scaffold
Hydrazides and their derivatives, particularly hydrazones, represent a privileged class of compounds in medicinal chemistry. The characteristic -CONHNH2 functional group is a key pharmacophore that imparts unique chemical reactivity and biological activity. Molecules incorporating this moiety have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties[1][2]. The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, chelate metal ions, and participate in condensation reactions makes it a highly adaptable building block for creating diverse chemical libraries[3]. 4-Ethoxybenzhydrazide, with its specific substitution pattern, offers a lipophilic ethoxy group that can influence pharmacokinetic properties such as membrane permeability and metabolic stability, making it an attractive starting point for targeted drug design.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 4-Ethoxybenzhydrazide is a stable, crystalline solid at room temperature.
Core Chemical and Physical Properties
The key identifiers and computed physicochemical properties of 4-Ethoxybenzhydrazide are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| IUPAC Name | 4-Ethoxybenzhydrazide | [4] |
| CAS Number | 58586-81-5 | [4] |
| Molecular Formula | C₉H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| Melting Point (Tfus) | 438.21 K (165.06 °C) | Joback Calculated[5] |
| Boiling Point (Tboil) | 635.97 K (362.82 °C) | Joback Calculated[5] |
| logP (Octanol/Water) | 0.689 | Crippen Calculated[5] |
| Water Solubility (logS) | -2.36 (mol/L) | Crippen Calculated[5] |
| SMILES | CCOc1ccc(C(=O)NN)cc1 | [5] |
| InChI Key | STTILZBQLOSDNQ-UHFFFAOYSA-N | [4][5] |
Structural Representation
The molecular structure of 4-Ethoxybenzhydrazide is characterized by a central benzene ring substituted at the 1- and 4-positions by a hydrazide group and an ethoxy group, respectively.
Spectroscopic Signature
Structural confirmation of synthesized 4-Ethoxybenzhydrazide relies on standard spectroscopic techniques. While a complete, verified spectrum for this specific molecule is not publicly available in comprehensive databases, data from closely related analogs like 4-methoxybenzhydrazide and general knowledge of functional group frequencies allow for an accurate prediction of its spectral characteristics.
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Infrared (IR) Spectroscopy: The NIST WebBook provides an IR spectrum for 4-Ethoxybenzhydrazide[4]. Key vibrational bands are expected as follows: N-H stretching vibrations for the -NH and -NH₂ groups typically appear in the range of 3200-3400 cm⁻¹. A strong absorption band for the C=O (amide I) stretch is expected around 1640-1680 cm⁻¹. C-O stretching from the ethoxy group would be observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic protons on the benzene ring will appear as two distinct doublets (an AA'BB' system) in the range of δ 6.8-8.0 ppm. The ethoxy group will show a quartet for the -OCH₂- protons around δ 4.0 ppm and a triplet for the -CH₃ protons around δ 1.4 ppm. The -NH and -NH₂ protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration, typically in the δ 4.5-9.5 ppm range.
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¹³C NMR: The carbonyl carbon is expected to be the most downfield signal, above δ 165 ppm. Aromatic carbons will resonate in the δ 114-163 ppm range, with the carbon attached to the oxygen (C-O) appearing more downfield. The -OCH₂- and -CH₃ carbons of the ethoxy group will appear upfield, typically around δ 63 ppm and δ 15 ppm, respectively.
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Mass Spectrometry (MS): The NIST Chemistry WebBook lists mass spectrum data for 4-Ethoxybenzhydrazide[6]. Under electron ionization (EI-MS), the molecular ion peak [M]⁺ at m/z 180 would be expected. Key fragmentation patterns would likely involve the loss of the ethoxy group, the hydrazide moiety, and other characteristic cleavages of the aromatic ring.
Synthesis and Purification Protocol
The synthesis of 4-Ethoxybenzhydrazide is a straightforward and robust process, typically achieved through the hydrazinolysis of the corresponding ethyl or methyl ester. This method is widely cited for preparing various benzhydrazide derivatives[2][7][8].
Rationale and Causality
The chosen synthetic route is based on the nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile due to the alpha effect, where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its reactivity. It readily attacks the electrophilic carbonyl carbon of the ester. The ester's alkoxy group (-OR) is a good leaving group, especially when protonated by the solvent (e.g., methanol or ethanol), driving the reaction to completion. Refluxing provides the necessary activation energy to overcome the reaction barrier, while the use of excess hydrazine hydrate helps to shift the equilibrium towards the product side.
Detailed Experimental Protocol
Reaction: Ethyl 4-ethoxybenzoate + Hydrazine Hydrate → 4-Ethoxybenzhydrazide + Ethanol
Step-by-Step Methodology:
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Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl 4-ethoxybenzoate (e.g., 0.1 mol).
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Solvent Addition: Add methanol or ethanol (e.g., 100 mL) to dissolve the ester.
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Hydrazine Addition: Slowly add an excess of hydrazine hydrate (e.g., 0.2-0.3 mol) to the flask. The use of excess hydrazine ensures the complete conversion of the starting ester.
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Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
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Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and unreacted hydrazine hydrate under reduced pressure using a rotary evaporator.
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Precipitation: Pour the resulting concentrated residue into a beaker of cold deionized water (e.g., 200 mL) with stirring. A white solid precipitate of 4-Ethoxybenzhydrazide will form.
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Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid several times with cold deionized water to remove any remaining hydrazine salts.
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Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure crystalline 4-Ethoxybenzhydrazide.
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Drying and Characterization: Dry the purified crystals in a vacuum oven. Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR).
Key Biological Activities and Potential Applications
While 4-Ethoxybenzhydrazide itself is primarily a synthetic intermediate, its derivatives, especially hydrazones formed by condensing the hydrazide with various aldehydes and ketones, have shown significant biological potential.
Anticancer Activity
Hydrazone derivatives of substituted benzhydrazides are a major focus of anticancer drug discovery[2][9]. Research has shown that derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide, a structurally related compound, act as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target implicated in cancer progression[9][10]. These compounds were found to inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values in the micromolar range and were shown to induce apoptosis[9]. The general mechanism involves the -CONHN=CH- pharmacophore which can interact with various biological targets. The ethoxy group on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross cell membranes and bind to target proteins.
Antitubercular Activity
The hydrazide moiety is famously present in isoniazid, a frontline drug for treating tuberculosis (TB). This has inspired extensive research into other hydrazide-hydrazone compounds as potential anti-TB agents[11][12]. The proposed mechanism for many such compounds involves the inhibition of enzymes crucial for the synthesis of mycolic acid, an essential component of the mycobacterial cell wall[13]. Derivatives of 4-fluorobenzoic acid hydrazide have shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv[14]. It is plausible that 4-ethoxybenzhydrazide derivatives could exhibit similar activity, where the core structure acts as a scaffold to present various functionalities to the enzymatic target.
Other Biological Activities
The versatile hydrazide-hydrazone scaffold has been explored for a wide range of other therapeutic applications, including:
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Antifungal and Antibacterial Activity: Various benzoylhydrazones have shown broad-spectrum antimicrobial effects[2][15].
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Antiamoebic Activity: Derivatives have been synthesized and tested as inhibitors of Entamoeba histolytica[16].
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Antioxidant and Antiglycation Activity: Certain 4-methoxybenzoylhydrazones have demonstrated potent antioxidant and antiglycation activities, suggesting potential applications in managing diabetic complications[2][7].
Experimental Workflow for Biological Assessment
To evaluate the potential of novel 4-Ethoxybenzhydrazide derivatives, a structured biological screening cascade is essential. The following workflow outlines a typical approach for assessing anticancer activity.
Protocol for MTT Cell Viability Assay:
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Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
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Seeding: Seed cells into 96-well plates at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of the test compounds (novel 4-ethoxybenzhydrazide derivatives) in culture media. Replace the old media with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plates for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Measurement: Read the absorbance of the wells at ~570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
4-Ethoxybenzhydrazide is a chemically tractable and valuable building block for medicinal chemistry. Its straightforward synthesis allows for the facile creation of diverse compound libraries. The established record of biological activity among its derivatives, particularly in oncology and infectious diseases, confirms the utility of the benzhydrazide scaffold. Future research should focus on synthesizing novel derivatives and employing structure-based drug design, guided by molecular docking and in silico ADME/Tox predictions, to optimize potency and selectivity for specific biological targets. The exploration of this chemical space holds significant promise for the discovery of new therapeutic agents.
References
- Cheméo. (n.d.). Chemical Properties of 4-Ethoxybenzhydrazide (CAS 58586-81-5).
- ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide.
- NIST. (n.d.). 4-Ethoxybenzhydrazide. In NIST Chemistry WebBook.
- NIST. (n.d.). 4-Ethoxybenzhydrazide Mass Spectrum. In NIST Chemistry WebBook.
- PubMed. (2015). Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study.
- ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
- PubMed. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF.
- PMC - NIH. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
- PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.
- MDPI. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.
- ResearchGate. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
- ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
- RSC Publishing. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors.
- ResearchGate. (n.d.). Structures and synthetic data of hydrazide and hydrazine derivatives.
- PubChem. (n.d.). 4-Methoxybenzohydrazide.
- PubMed. (n.d.). Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis.
- ChemicalBook. (n.d.). 4-Hydroxybenzhydrazide synthesis.
- Chemical Methodologies. (n.d.). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives.
- MDPI. (n.d.). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA.
- PubMed. (n.d.). 4-(3-coumarinyl)-4-thiazolin-2-one benzylidenehydrazones with antituberculosis activity.
- Chem-Impex. (n.d.). 4-Methoxybenzoic acid hydrazide.
- SpectraBase. (n.d.). 4-Methoxybenzohydrazide - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 4-ETHOXYBENZHYDRAZIDE CAS#: 58586-81-5.
- PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide.
- Bentham Science. (n.d.). Anti-Mycobacterial Peroxides: A New Class of Agents for Development Against Tuberculosis.
- ResearchGate. (n.d.). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. 4-Ethoxybenzhydrazide [webbook.nist.gov]
- 5. 4-Ethoxybenzhydrazide (CAS 58586-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Ethoxybenzhydrazide [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxybenzhydrazide synthesis - chemicalbook [chemicalbook.com]
- 9. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(3-coumarinyl)-4-thiazolin-2-one benzylidenehydrazones with antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
